2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride
Overview
Description
2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClNS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Scientific Research Applications
2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Substitution Reaction: The benzothiophene core undergoes a substitution reaction with an appropriate ethylamine derivative to form 2-(1-Benzothiophen-3-yl)ethan-1-amine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Various substituted benzothiophene derivatives.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride
- (1R)-1-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride
- (1S)-1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(1-benzothiophen-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEKDTORMRYTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173782 | |
Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19985-71-8 | |
Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019985718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo(b)thiophene-3-ethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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